molecular formula C27H23N5O4 B1678047 Pranlukast CAS No. 103177-37-3

Pranlukast

Cat. No.: B1678047
CAS No.: 103177-37-3
M. Wt: 481.5 g/mol
InChI Key: UAJUXJSXCLUTNU-UHFFFAOYSA-N
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Description

Pranlukast, known by its brand name Onon, is a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in the treatment of asthma and allergic rhinitis. This compound works by blocking the action of leukotrienes, which are inflammatory chemicals the body releases after coming in contact with an allergen or irritant. By inhibiting these chemicals, this compound helps to reduce bronchospasm, airway edema, and mucus secretion .

Mechanism of Action

Target of Action

Pranlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathogenesis of conditions like asthma and allergic rhinitis, where it mediates bronchospasm and inflammation caused by allergens .

Mode of Action

This compound acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of leukotriene D4 (LTD4), a potent mediator of inflammation and bronchoconstriction . By doing so, this compound prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene pathway. Leukotrienes are inflammatory mediators produced from arachidonic acid via the 5-lipoxygenase pathway . By antagonizing the CysLT1 receptor, this compound inhibits the effects of LTD4, thereby modulating this pathway and reducing inflammation and bronchospasm .

Pharmacokinetics

It is known that this compound is metabolized in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of airway edema, inhibition of smooth muscle contraction, and reduction in the secretion of thick, viscous mucus . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis .

Action Environment

These may include the presence of other medications, patient-specific factors like age and health status, and potentially even the timing of dosing .

Biochemical Analysis

Biochemical Properties

Pranlukast plays a crucial role in biochemical reactions by selectively antagonizing leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway . This interaction prevents the binding of LTD4 to its receptor, thereby inhibiting the downstream signaling pathways that lead to bronchoconstriction and inflammation. This compound also interacts with other biomolecules, such as the two-pore domain potassium channel TREK2, where it acts as a small molecule activator .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In airway smooth muscle cells, it prevents contraction by blocking the LTD4-induced signaling pathways . This inhibition reduces airway hyperresponsiveness and inflammation. Additionally, this compound influences cell signaling pathways by modulating the activity of potassium channels, which affects cellular excitability and pain perception . It also impacts gene expression by reducing the production of pro-inflammatory cytokines and chemokines.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CysLT1 receptor, thereby preventing LTD4 from activating this receptor . This binding interaction inhibits the downstream signaling cascade that leads to bronchoconstriction, mucus secretion, and inflammation. This compound also activates the TREK2 potassium channel, which influences cellular excitability and pain perception . These molecular interactions contribute to the overall therapeutic effects of this compound in managing asthma and other inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its efficacy over extended periods. Studies have shown that this compound increases forced expiratory volume in one second (FEV1) within one hour of dosing, and this effect is sustained for up to eight hours . Long-term studies have demonstrated that this compound remains effective in improving asthma symptoms and reducing the need for rescue bronchodilators over several weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces airway inflammation and hyperresponsiveness without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The major metabolic pathways involve oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine and feces. This compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the target tissues via the bloodstream . This compound interacts with transporters and binding proteins that facilitate its distribution to the airway tissues, where it exerts its therapeutic effects. The compound’s localization and accumulation in the target tissues are crucial for its efficacy in managing asthma symptoms.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CysLT1 receptor and potassium channels . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its effective interaction with the target biomolecules and subsequent therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pranlukast is synthesized through a series of chemical reactions involving the formation of a tetrazole ring and the coupling of various aromatic compounds. The synthetic route typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pranlukast undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Pranlukast has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study leukotriene receptor antagonists and their chemical properties.

    Biology: Investigated for its effects on leukotriene pathways and its potential role in modulating immune responses.

    Medicine: Extensively studied for its therapeutic effects in treating asthma, allergic rhinitis, and other inflammatory conditions. .

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

    Montelukast: Another cysteinyl leukotriene receptor antagonist, widely used for similar indications.

    Zafirlukast: Also a leukotriene receptor antagonist with similar therapeutic uses.

Comparison:

Properties

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-7-yl]-4-(4-phenylbutoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-25(26-29-31-32-30-26)36-24-16-20(11-14-22(23)24)28-27(34)19-9-12-21(13-10-19)35-15-5-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-14,16-17H,4-5,8,15H2,(H,28,34)(H,29,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJUXJSXCLUTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C=C(O4)C5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.00e-03 g/L
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103177-37-3
Record name Pranlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015481
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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